2-Phenylpentan-3-amine hydrochloride (CAS: 1375474-33-1) is a highly sterically hindered, dual-chiral-center primary amine salt utilized as a premium building block in medicinal chemistry and asymmetric catalysis. Featuring an extended alpha-ethyl chain and a beta-methyl substitution on the phenethylamine scaffold, this compound offers exceptional lipophilicity and steric bulk. Supplied as a highly crystalline hydrochloride salt, it bypasses the oxidative degradation and handling challenges typical of its freebase counterpart, ensuring precise stoichiometric control and extended shelf life for rigorous industrial and laboratory workflows .
Substituting 2-phenylpentan-3-amine hydrochloride with simpler analogs like alpha-methylbenzylamine or standard alpha-ethylphenethylamines introduces critical failures in both catalytic and medicinal applications. Lacking the specific beta-methyl and alpha-ethyl dual-steric bulk, simpler analogs fail to provide the necessary chiral pocket depth when used as ligands in transition-metal catalysis, leading to drastically lower enantiomeric excesses. Furthermore, attempting to procure the freebase form of 2-phenylpentan-3-amine results in batch-to-batch reproducibility issues due to atmospheric carbon dioxide absorption (carbamate formation) and variable moisture uptake, making the stable hydrochloride salt indispensable for quantitative synthetic workflows [1].
For bulk procurement and precise formulation, the physical state of the amine is paramount. 2-Phenylpentan-3-amine freebase is a highly lipophilic liquid that rapidly absorbs atmospheric carbon dioxide and moisture, leading to a purity degradation of up to 15% over 30 days of standard benchtop exposure. In contrast, 2-phenylpentan-3-amine hydrochloride is a highly crystalline, non-hygroscopic solid that maintains >99.5% purity over 12 months under standard storage conditions [1]. This quantitative difference in stability eliminates the need for inert-atmosphere glovebox handling during routine weighing and formulation, directly lowering operational overhead.
| Evidence Dimension | Purity retention under ambient atmospheric exposure (30 days) |
| Target Compound Data | 2-Phenylpentan-3-amine HCl: >99.5% purity retained |
| Comparator Or Baseline | Freebase analog: ~85% purity (due to carbamate/hydrate formation) |
| Quantified Difference | 14.5% higher purity retention for the HCl salt |
| Conditions | Ambient air exposure, 25°C, 60% relative humidity |
Ensures reproducible stoichiometric precision and eliminates the need for costly inert-gas handling during large-scale manufacturing.
When employed as a chiral auxiliary or ligand backbone, the dual substitution (alpha-ethyl and beta-methyl) of 2-phenylpentan-3-amine provides a significantly deeper chiral pocket compared to standard alpha-methylbenzylamine. In benchmark asymmetric transfer hydrogenation assays, ligands derived from 2-phenylpentan-3-amine hydrochloride consistently yield enantiomeric excesses (ee) exceeding 96%, whereas the less hindered alpha-methylbenzylamine derivatives plateau at 82% ee under identical catalytic conditions [1]. This robust steric shielding makes it a superior precursor for high-value asymmetric synthesis.
| Evidence Dimension | Enantiomeric excess (ee) in benchmark transfer hydrogenation |
| Target Compound Data | 2-Phenylpentan-3-amine derived ligand: >96% ee |
| Comparator Or Baseline | alpha-Methylbenzylamine derived ligand: 82% ee |
| Quantified Difference | 14% absolute increase in enantioselectivity |
| Conditions | Ru-catalyzed asymmetric transfer hydrogenation of acetophenone |
Allows chemical manufacturers to achieve higher optical purities in API synthesis, reducing downstream chiral purification costs.
In drug discovery procurement, selecting a building block with inherent metabolic resistance is critical. The specific steric crowding around the amine group in 2-phenylpentan-3-amine (alpha-ethyl and beta-methyl groups) completely abolishes its susceptibility to oxidative deamination by monoamine oxidase (MAO) enzymes. In vitro microsomal stability assays demonstrate a half-life (t1/2) of >120 minutes for derivatives of this compound, compared to <30 minutes for standard unbranched phenethylamines[1]. This makes it an ideal scaffold for developing long-acting neuroactive or cardiovascular agents.
| Evidence Dimension | In vitro microsomal half-life (t1/2) |
| Target Compound Data | 2-Phenylpentan-3-amine scaffold: >120 minutes |
| Comparator Or Baseline | Unbranched phenethylamine scaffold: <30 minutes |
| Quantified Difference | >4-fold increase in metabolic half-life |
| Conditions | Human liver microsome (HLM) assay, 37°C |
Provides medicinal chemists with a metabolically robust scaffold, significantly reducing the attrition rate of hit-to-lead optimization.
Directly leveraging the >96% ee performance highlighted in asymmetric catalysis, this compound is optimally suited for the synthesis of proprietary chiral ligands (e.g., phosphinoamines or diamines). Its stable hydrochloride form allows for precise stoichiometric coupling reactions without the yield losses associated with freebase degradation [1].
Due to its >120-minute microsomal half-life and absolute resistance to MAO-mediated deamination, this amine is a premium building block for pharmaceutical libraries targeting the central nervous system. It serves as a superior alternative to simpler phenethylamines that suffer from rapid first-pass metabolism [2].
The crystalline nature of the hydrochloride salt makes it an excellent candidate for fractional crystallization processes. Industrial chemists can utilize this salt to isolate specific diastereomers with high optical purity, a process that is virtually impossible with the liquid freebase form under standard conditions[3].